
N,N-Diethyl-O-methyl-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-O-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a neuromodulator by binding to the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-O-methyl-D-serine typically involves the following steps:
Starting Material: The process begins with D-serine as the starting material.
Protection: The amino group of D-serine is protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected D-serine undergoes alkylation with diethylamine to introduce the diethyl groups.
Methylation: The hydroxyl group of the alkylated intermediate is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography are used for purification.
化学反応の分析
Types of Reactions
N,N-Diethyl-O-methyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N,N-Diethyl-O-methyl-D-serine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
N,N-Diethyl-O-methyl-D-serine exerts its effects by interacting with the N-methyl-D-aspartate receptor in the central nervous system. It binds to the receptor’s co-agonist site, enhancing the receptor’s activity and modulating neurotransmission. This interaction influences various molecular pathways involved in synaptic plasticity, long-term potentiation, and neuronal migration.
類似化合物との比較
Similar Compounds
D-serine: The parent compound, a neuromodulator in the central nervous system.
N-Methyl-D-aspartate: Another compound that interacts with the N-methyl-D-aspartate receptor.
Glycine: A co-agonist of the N-methyl-D-aspartate receptor.
Uniqueness
N,N-Diethyl-O-methyl-D-serine is unique due to its modified structure, which enhances its binding affinity and specificity for the N-methyl-D-aspartate receptor. This modification potentially increases its efficacy and reduces side effects compared to similar compounds.
特性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(2R)-2-(diethylamino)-3-methoxypropanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
VLICAFHSCJAZIV-SSDOTTSWSA-N |
異性体SMILES |
CCN(CC)[C@H](COC)C(=O)O |
正規SMILES |
CCN(CC)C(COC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)

![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)

![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

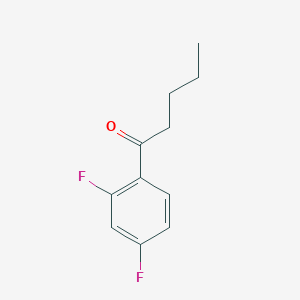
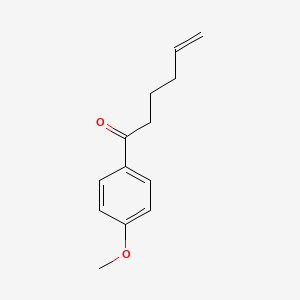
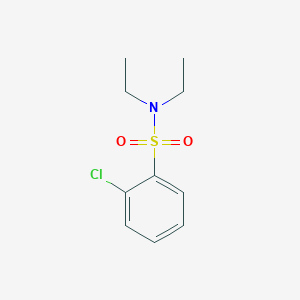
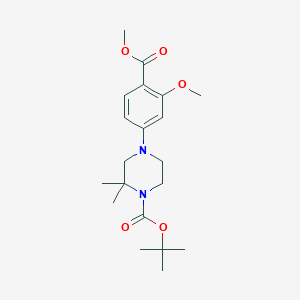
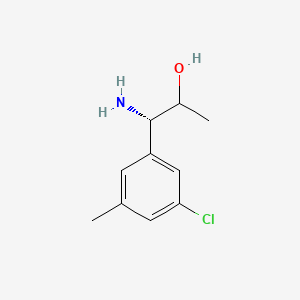

![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)

